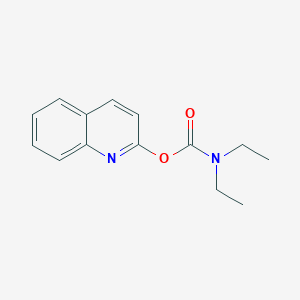
Quinolin-2-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-2-yl diethylcarbamate is a chemical compound with the molecular formula C14H18N2O2. It is an ester derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 2-quinolinyl ester typically involves the reaction of diethylamine with 2-chloroquinoline in the presence of a base. The reaction proceeds through nucleophilic substitution, where the diethylamine attacks the electrophilic carbon of the 2-chloroquinoline, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reaction is typically carried out at room temperature.
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
Quinolin-2-yl diethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, diethyl-, 2-quinolinyl ester involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, 2-quinolinyl ester
- Carbamic acid, ethyl-, 2-quinolinyl ester
- Carbamic acid, propyl-, 2-quinolinyl ester
Uniqueness
Quinolin-2-yl diethylcarbamate is unique due to its specific ester group and the presence of the diethylamine moiety. This imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
117902-17-7 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
quinolin-2-yl N,N-diethylcarbamate |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-13-10-9-11-7-5-6-8-12(11)15-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
NIPVCUUMACEMII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



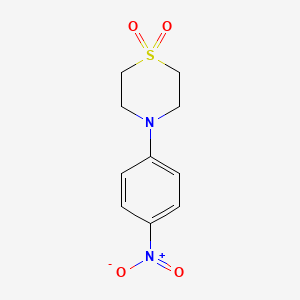
![(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol](/img/structure/B8726306.png)
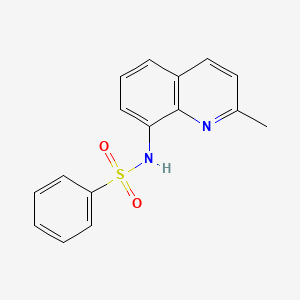
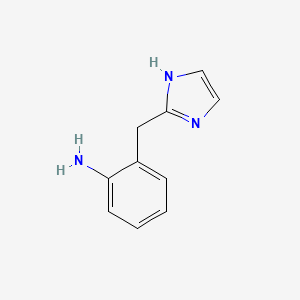

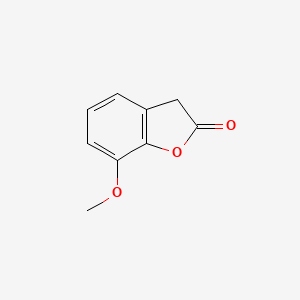
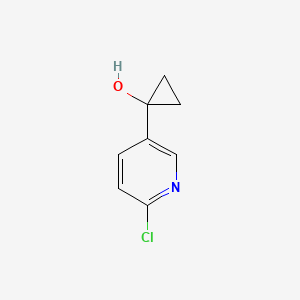
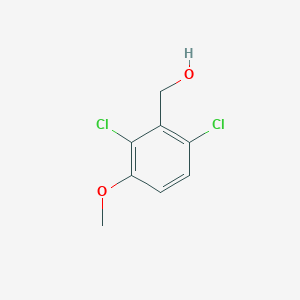
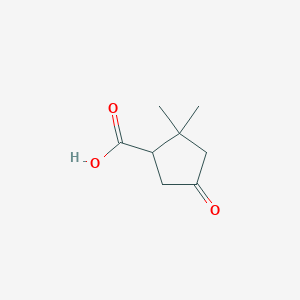
![3-(cyclopentylamino)-2-(2,4-dimethoxyphenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B8726364.png)
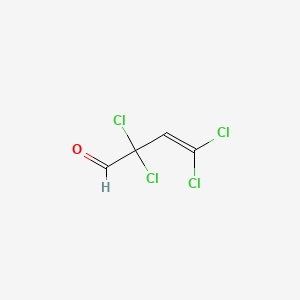

![7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8726387.png)
